

Comparative Analysis of 3-Iodo-4-methylpyridine Derivative Crystal Structures

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Compound of Interest

Compound Name: 3-Iodo-4-methylpyridine

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure of a 3-iodo-pyridine derivative, offering a comparative analysis with related halogenated and non-halogenated analogues. This guide provides supporting crystallographic data, detailed experimental protocols, and workflow visualizations.

While the specific X-ray crystal structure of **3-iodo-4-methylpyridine** is not publicly available in crystallographic databases as of this guide's compilation, a comprehensive analysis can be conducted by examining a closely related, more complex derivative: 3-iodo-2-(4-methoxyphenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one. This compound provides a valuable model for understanding the structural implications of the iodo-substituent on a nitrogen-containing heterocyclic system.

For a robust comparison, this guide evaluates its crystal structure against three key alternatives:

- Its direct bromo-analogue, 3-bromo-2-(4-bromophenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one, to assess the impact of halogen substitution (I vs. Br).[\[1\]](#)[\[2\]](#)
- The pyridine-diiodine (1/1) adduct, to illustrate the nature of non-covalent interactions between a pyridine ring and iodine.[\[3\]](#)[\[4\]](#)
- 4-Methylpyridine-N-oxide, serving as a proxy for the basic 4-methylpyridine scaffold to provide a baseline for the ring geometry without the iodo-substituent.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Data Presentation: Crystallographic and Geometric Comparison

The following tables summarize the key crystallographic and geometric parameters obtained from single-crystal X-ray and neutron diffraction studies.

Table 1: Crystallographic Data Comparison

Parameter	3-Iodo-dihydroquinolinone Derivative	3-Bromo-dihydroquinolinone Derivative	Pyridine-diiodine Adduct	4-Methylpyridine-N-oxide (at 250K)
Formula	C ₁₇ H ₁₆ INO ₄ S	C ₁₆ H ₁₄ BrNOS	C ₅ H ₅ N·I ₂	C ₆ H ₇ NO
Crystal System	Monoclinic	Monoclinic	Monoclinic	Tetragonal
Space Group	P2 ₁ /c	P2 ₁ /c	Not specified in snippet	I4 ₁ /amd
a (Å)	11.018(2)	10.953(4)	9.2432(6)	7.941(2)
b (Å)	8.015(2)	7.989(3)	4.3392(2)	7.941(2)
c (Å)	20.446(4)	20.370(8)	20.1953(13)	19.600(5)
α (°)	90	90	90	90
β (°)	97.43(3)	97.04(3)	98.468(3)	90
γ (°)	90	90	90	90
Volume (Å ³)	1790.3(7)	1770.1(12)	801.16(8)	Not specified in snippet
Z	4	4	4	8

Note: Data for the dihydroquinolinone derivatives is sourced from the same study for direct comparability.[\[1\]](#)[\[2\]](#)

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Parameter	3-Iodo-dihydroquinoline Derivative	3-Bromo-dihydroquinoline Derivative	Pyridine-diiodine Adduct	Note
C(3)-Halogen Bond Length (Å)	Data not in snippets	Data not in snippets	N/A	Covalent bond length.
N-Halogen Bond Length (Å)	N/A	N/A	2.424(8)	Non-covalent halogen bond.[3] [4]
I-I Bond Length (Å)	N/A	N/A	2.8043(9)	Significantly longer than in free I ₂ (2.715 Å). [4]
Torsion Angle (X-C3-C2-Ar)	trans-diaxial	trans-diaxial	N/A	The substituents at C2 and C3 adopt a trans configuration.[1]
N-I-I Angle (°)	N/A	N/A	176.44(18)	Demonstrates a nearly linear halogen bond.[4]

Experimental Protocols

The data presented in this guide is derived from single-crystal X-ray diffraction (SC-XRD) and neutron diffraction experiments. Below is a detailed, generalized methodology for such an analysis for small organic molecules.

1. Synthesis and Crystallization:

- The target compound (e.g., the **3-iodo-4-methylpyridine** derivative) is synthesized and purified to >98% purity, as confirmed by NMR spectroscopy and mass spectrometry.
- Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture of

solvents), vapor diffusion, or cooling crystallization. The goal is to obtain a crystal larger than 0.1 mm in all dimensions, free from significant cracks or twinning.

2. Data Collection:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed within a diffractometer (e.g., a Bruker KAPPA APEX II CCD diffractometer) equipped with an X-ray source, typically Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.[\[4\]](#)
- The crystal is maintained at a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and potential degradation.[\[4\]](#)
- A series of diffraction images are collected as the crystal is rotated through various angles. The instrument software calculates an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.

3. Data Reduction and Structure Solution:

- The raw diffraction data are processed. This includes integration of reflection intensities, correction for Lorentz and polarization effects, and applying an absorption correction (e.g., using a multi-scan method like SADABS).[\[4\]](#)
- The crystal system and space group are determined from the symmetry of the diffraction pattern.
- The crystal structure is solved using direct methods or Patterson methods (e.g., using software like SHELXS) to obtain an initial model of the atomic positions.

4. Structure Refinement:

- The initial structural model is refined against the experimental data using full-matrix least-squares on F^2 . This process minimizes the difference between the observed and calculated structure factors.

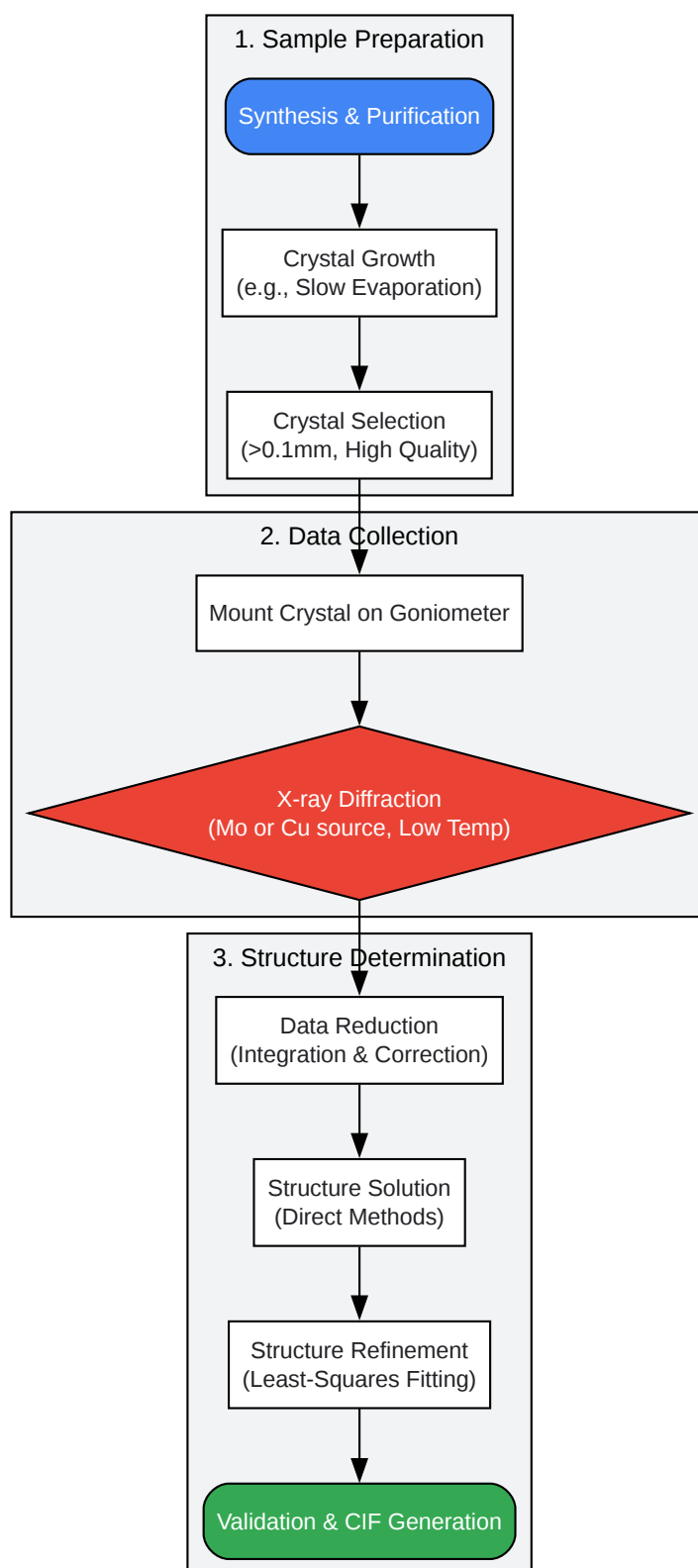
- Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
- Hydrogen atoms are often placed in calculated positions and refined using a riding model.
- The final refinement statistics, such as R-factors (e.g., R1, wR2) and goodness-of-fit (S), are used to assess the quality of the final structure.^[4]

5. Data Deposition:

- The final atomic coordinates, bond lengths, angles, and other crystallographic information are deposited in a public database, such as the Cambridge Structural Database (CSD), to generate a Crystallographic Information File (CIF).

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.



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